4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid
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Overview
Description
4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is a versatile organic compound with the molecular formula C7H3BrCl2O4S and a molecular weight of 333.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and chlorosulfonyl functional groups attached to a benzoic acid core. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as carboxyl protection, bromination, and deprotection reactions, which are carried out under mild conditions to improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, and various nucleophiles. Reaction conditions often involve controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. The presence of bromine, chlorine, and chlorosulfonyl groups allows the compound to form various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but lacks the chlorine atom at the 2-position.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains a fluorine atom instead of bromine.
Uniqueness
4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms, along with the chlorosulfonyl group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-2-chloro-5-chlorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOBHZVWQZCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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